molecular formula C21H16ClNO4 B14107961 7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14107961
M. Wt: 381.8 g/mol
InChI Key: VHFCQUVMAAOOLG-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chloro group, a hydroxyphenyl group, and a prop-2-en-1-yl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of a chromone derivative with a pyrrole derivative under controlled conditions. The reaction may involve the use of catalysts such as iron (III) chloride and solvents like dry acetone . The reaction conditions, including temperature and pH, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters and the use of high-purity reagents to ensure consistency and quality. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares structural similarities with other chromeno-pyrrole derivatives, such as:

Uniqueness

The unique combination of functional groups in this compound contributes to its distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C21H16ClNO4

Molecular Weight

381.8 g/mol

IUPAC Name

7-chloro-1-(3-hydroxyphenyl)-6-methyl-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H16ClNO4/c1-3-7-23-18(12-5-4-6-13(24)9-12)17-19(25)14-10-15(22)11(2)8-16(14)27-20(17)21(23)26/h3-6,8-10,18,24H,1,7H2,2H3

InChI Key

VHFCQUVMAAOOLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)O)CC=C

Origin of Product

United States

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